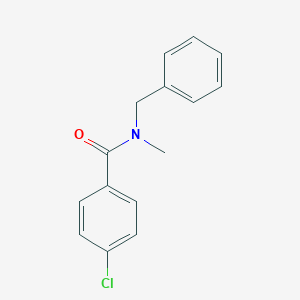

N-benzyl-4-chloro-N-methylbenzamide

Description

The Benzamide (B126) Moiety as a Core Scaffold in Organic Chemistry

The benzamide moiety, a functional group derived from benzoic acid and ammonia (B1221849) or an amine, is a cornerstone of organic and medicinal chemistry. walshmedicalmedia.comwikipedia.org Its structure, which consists of a benzene (B151609) ring attached to an amide group (-CONH2), provides a versatile and privileged scaffold for the development of a vast array of chemical entities. walshmedicalmedia.comwikipedia.org The amide bond is a critical feature in countless biological processes, making benzamide-based structures particularly relevant for drug discovery. researchgate.net

The significance of the benzamide scaffold stems from its unique physicochemical properties. The amide linkage can participate in hydrogen bonding as both a donor and an acceptor, and the aromatic ring allows for π-π stacking and hydrophobic interactions. nih.gov These characteristics enable benzamide derivatives to bind effectively with various biological macromolecules. nih.gov Consequently, this scaffold is a key component in numerous pharmaceutical agents. researchgate.netresearchgate.net The ability to readily modify the benzene ring and the amide nitrogen with various substituents allows chemists to fine-tune the steric and electronic properties of the molecule, leading to a diverse range of compounds with tailored activities. walshmedicalmedia.com

The versatility of the benzamide framework has led to its incorporation into compounds investigated for a wide spectrum of biological activities. walshmedicalmedia.comresearchgate.netnih.gov Its prevalence in drug design underscores its status as a foundational structure in the creation of novel, biologically active molecules. researchgate.net

Significance of N-benzyl-4-chloro-N-methylbenzamide as a Chemical Entity and Research Subject

This compound is a specific derivative of the benzamide scaffold that serves as a valuable subject for chemical research. As a tertiary amide, the nitrogen atom is substituted with both a methyl group and a benzyl (B1604629) group, which introduces specific steric and electronic features to the molecule. The presence of a chlorine atom at the para-position of the benzoyl ring further modifies its electronic properties.

The synthesis of related benzamide structures, such as N-benzyl-4-iodobenzamide and 4-chloro-N-methyl-benzamide, has been documented in chemical literature, providing established routes for creating such substituted amides. prepchem.comnih.gov For instance, 4-chloro-N-methyl-benzamide can be prepared by reacting 4-chlorobenzoyl chloride with an aqueous solution of methylamine (B109427) in methylene (B1212753) chloride. prepchem.com The synthesis of N-benzyl substituted amides often involves the reaction of a carboxylic acid with a benzylamine. nih.gov These synthetic precedents provide a framework for the preparation and study of this compound.

The compound is noted as a research chemical, available for early-stage discovery studies. sigmaaldrich.com Its specific substitution pattern makes it an interesting candidate for investigations into structure-property relationships. Researchers might study this compound to understand how the combination of N-alkylation, N-benzylation, and halogenation on the benzamide scaffold influences its chemical reactivity, physical properties, and potential interactions in various chemical systems. While detailed research findings on this specific molecule are not broadly published, its structure is analogous to other benzamides used in materials science and as intermediates in more complex syntheses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 137374-28-8 sigmaaldrich.com |

| Molecular Formula | C15H14ClNO sigmaaldrich.com |

| Molecular Weight | 259.73 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUKOPOXWOJRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137374-28-8 | |

| Record name | N-BENZYL-4-CHLORO-N-METHYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Preparation of N Benzyl 4 Chloro N Methylbenzamide

Retrosynthetic Analysis of the N-benzyl-4-chloro-N-methylbenzamide Structure

A retrosynthetic analysis of this compound logically deconstructs the molecule into its primary synthetic precursors. The most apparent disconnection is at the amide bond, which is the central functional group. This break suggests that the target molecule can be formed through the coupling of a 4-chlorobenzoyl derivative and N-methylbenzylamine.

The 4-chlorobenzoyl component can originate from 4-chlorobenzoic acid or its more reactive derivatives, such as 4-chlorobenzoyl chloride. The latter is often preferred for its higher reactivity, which can facilitate a more efficient reaction. The second key component, N-methylbenzylamine, serves as the amine nucleophile in the amide bond formation. This retrosynthetic approach forms the basis for the most common and direct synthetic routes to this compound.

Direct Amidation and Coupling Methodologies for this compound Synthesis

Direct amidation represents the most straightforward pathway to synthesize this compound. These methods involve the direct reaction of a carboxylic acid or its derivative with an amine.

Coupling of 4-Chlorobenzoic Acid Derivatives with N-Methylbenzylamine

The synthesis of this compound can be achieved by coupling a 4-chlorobenzoic acid derivative with N-methylbenzylamine. A common method involves the use of 4-chlorobenzoyl chloride, which reacts readily with N-methylbenzylamine. prepchem.com This reaction, a type of Schotten-Baumann reaction, is often performed in a two-phase system or in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, 4-chlorobenzoic acid itself can be used directly, though this typically requires the use of coupling agents to activate the carboxylic acid. These activating agents facilitate the formation of the amide bond by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Boric Acid Catalyzed Amide Formation in Benzamide (B126) Synthesis

Boric acid has emerged as a cost-effective and environmentally friendly catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.org This method avoids the need for stoichiometric activating agents, reducing waste and simplifying purification. orgsyn.orgucl.ac.uk The reaction is typically carried out by heating the carboxylic acid and amine with a catalytic amount of boric acid, often with the removal of water to drive the reaction to completion. orgsyn.orgacs.org While specific data on the use of boric acid for this compound is not prevalent, the general applicability of this method to a wide range of benzamides suggests its potential utility. orgsyn.orgucl.ac.uk Research has shown that boronic acids can also be effective catalysts for direct amide formation. acs.org

Advanced Synthetic Approaches and Reaction Optimization

To improve efficiency, yield, and sustainability, advanced synthetic techniques have been applied to the synthesis of benzamides. These methods often offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis Techniques for Benzamides

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in many cases, increase product yields for a variety of chemical transformations, including amide synthesis. chemmethod.comresearchgate.netijnrd.org The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction. ajchem-a.com For the synthesis of benzamides, microwave-assisted methods can shorten reaction times from hours to minutes. chemmethod.comrasayanjournal.co.in This technique is applicable to both solvent-based and solid-phase synthesis. rasayanjournal.co.in

Table 1: Comparison of Conventional and Microwave-Assisted Benzamide Synthesis

| Method | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | Hours to Days chemmethod.comrasayanjournal.co.in | Variable | Higher energy consumption, potential for more byproducts |

| Microwave-Assisted | Minutes chemmethod.comrasayanjournal.co.in | Often higher ijnrd.org | Reduced energy consumption, "greener" process ijnrd.orgrasayanjournal.co.in |

Continuous Flow Synthesis for Scalable Production of this compound

Continuous flow chemistry offers a promising platform for the scalable and efficient production of amides. nih.govchemrxiv.org In a flow system, reagents are continuously pumped through a reactor where the reaction occurs. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and yield. nih.gov Flow chemistry can also enhance safety by minimizing the volume of hazardous materials at any given time. For industrial-scale production of this compound, continuous flow synthesis could offer significant advantages in terms of throughput, automation, and process control. chemrxiv.orgmdpi.com Recent developments have even demonstrated the use of recyclable solid acid catalysts in continuous flow systems for sustainable amide synthesis. acs.org

Multicomponent Reaction Approaches in Benzamide Synthesis

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This strategy is advantageous as it minimizes reaction steps, purification processes, and consequently, reduces time, energy consumption, and waste generation. In the context of benzamide synthesis, several MCR methodologies have been developed that could be conceptually applied to the preparation of this compound.

One prominent example of an MCR for amide synthesis is the Ugi four-component reaction (Ugi-4CR). The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide. While not a direct route to this compound, variations and strategic applications of Ugi-type reactions can be envisioned for the synthesis of complex benzamides. For instance, a hypothetical Ugi reaction could involve 4-chlorobenzoic acid, benzylamine, an appropriate aldehyde, and an isocyanide to generate a scaffold that could be further modified. Research has demonstrated the versatility of the Ugi reaction in creating diverse libraries of amide-containing compounds. acs.org

Another relevant MCR approach involves the transition-metal-free reaction of arynes, isocyanides, and water to furnish benzamide derivatives. organic-chemistry.org In this methodology, an aryne, generated in situ, undergoes a reaction with an isocyanide and water, with the latter acting as a nucleophile to form the amide bond. These reactions proceed under mild conditions and exhibit a broad substrate scope, offering a plausible, albeit indirect, pathway to substituted benzamides. organic-chemistry.org

Palladium-catalyzed MCRs have also emerged as a powerful tool for the synthesis of functionalized benzamides. For example, a three-component reaction involving benzoyl chlorides, o-aminophenols, and aryl iodides has been developed for the synthesis of o-arylated benzamides. acs.org While this specific example leads to a different substitution pattern, it highlights the potential of palladium catalysis to bring together multiple components to construct the benzamide core.

More specifically related to the synthesis of complex benzamides, copper-catalyzed MCRs have been effectively employed. One such reaction is the one-pot synthesis of 2-(1,2,3-triazolyl)benzamide derivatives from 2-iodobenzamides, sodium azide, and terminal alkynes. researchgate.netrsc.org This transformation proceeds via a domino C-N coupling and azide-alkyne cycloaddition. Although this method introduces a triazole substituent, it showcases the capability of copper catalysis to facilitate the assembly of multiple fragments into a substituted benzamide structure under mild conditions. researchgate.net

The following table provides a representative example of a multicomponent reaction for the synthesis of a benzamide derivative, illustrating the typical components and conditions that might be adapted for the synthesis of this compound or its analogs.

| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Copper-Catalyzed MCR | 2-Iodobenzamide, Phenylacetylene, Sodium Azide | CuBr, L-proline | DMSO/H₂O | 90 | 82 | researchgate.net |

| Aryne MCR | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, tert-Butyl isocyanide, H₂O | CsF | CH₃CN | Room Temp | 92 | organic-chemistry.org |

| Palladium-Catalyzed MCR | Benzoyl chloride, o-Aminophenol, Aryl iodide | Pd(OAc)₂, K₂CO₃ | CH₃CN | 90 (reflux) | up to 93 | acs.org |

These examples underscore the potential of multicomponent reactions as a robust strategy for the efficient synthesis of complex benzamides. The choice of specific components and catalysts allows for a high degree of molecular diversity from simple precursors. Future research may lead to the development of a direct MCR for the synthesis of this compound.

Spectroscopic Characterization and Structural Elucidation of N Benzyl 4 Chloro N Methylbenzamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. For N-benzyl-4-chloro-N-methylbenzamide, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, provide a detailed picture of its atomic connectivity and chemical environment. The rotation around the C-N amide bond is often restricted, which can lead to the observation of distinct signals for groups attached to the nitrogen, even if they are chemically equivalent through free rotation. libretexts.orgacs.org

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the benzyl (B1604629), 4-chlorobenzoyl, and methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The protons on the two aromatic rings typically appear in the range of δ 7.0–8.0 ppm. The protons of the 4-chlorobenzoyl group often appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. Similarly, the protons of the benzyl group will also resonate in this region, with their specific splitting patterns depending on their position.

Benzylic Protons: The two protons of the methylene (B1212753) bridge (-CH₂-) in the benzyl group are chemically equivalent and typically give rise to a singlet at approximately δ 4.5-4.7 ppm. rsc.orgrsc.org

Methyl Protons: The three protons of the N-methyl group (-CH₃) are also chemically equivalent and appear as a singlet, typically in the range of δ 2.8-3.0 ppm. mdpi.com The exact chemical shift can be influenced by the solvent and the conformational state of the amide. researchgate.net

Due to the restricted rotation around the amide C-N bond, it is possible to observe two distinct sets of signals for the benzyl and methyl groups, corresponding to different conformers (E/Z isomers). libretexts.org However, at room temperature, these signals may be broadened or appear as a single averaged signal.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.25-7.94 | m | - |

| Benzyl-CH₂ | 4.50 | d | 5 |

| N-CH₃ | - | - | - |

Note: Specific chemical shifts and multiplicities can vary depending on the solvent and the specific isomeric form present. The data presented is a representative compilation from various sources. semanticscholar.org

Carbon-13 (¹³C) NMR Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of δ 165-171 ppm. rsc.orgajol.infoamazonaws.com

Aromatic Carbons: The carbons of the two benzene rings resonate in the region of δ 125-140 ppm. The carbon atom bonded to the chlorine atom in the 4-chlorobenzoyl ring will have a chemical shift influenced by the electronegativity of the chlorine.

Benzylic Carbon: The carbon of the benzylic methylene group (-CH₂) is found at approximately δ 43-44 ppm. rsc.orgsemanticscholar.orgamazonaws.com

Methyl Carbon: The N-methyl carbon (-CH₃) is the most upfield signal, typically appearing around δ 21-27 ppm. mdpi.comamazonaws.com

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide) | 165.65 |

| Aromatic-C (C-Cl) | 136.57 |

| Aromatic-C | 127.25-139.96 |

| Benzyl-CH₂ | 43.18 |

| N-CH₃ | - |

Note: The data presented is a representative compilation from various sources. semanticscholar.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. mdpi-res.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the ¹³C signals for the benzylic -CH₂- and N-methyl -CH₃ groups based on their corresponding proton signals. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated molecular ion ([M+H]⁺). ajol.infomdpi.combeilstein-journals.org The measured mass can then be compared to the calculated mass for the molecular formula C₁₅H₁₄ClNO to confirm its elemental composition. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. uni.lu

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | m/z |

| [M+H]⁺ | 260.08368 |

| [M+Na]⁺ | 282.06562 |

| [M+NH₄]⁺ | 277.11022 |

| [M+K]⁺ | 298.03956 |

| [M-H]⁻ | 258.06912 |

Note: These are predicted values. uni.lu

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong and prominent absorption band due to the stretching vibration of the amide carbonyl group is expected in the region of 1630-1680 cm⁻¹. semanticscholar.orgmdpi.com The exact frequency can be influenced by the electronic and steric effects of the substituents. For tertiary amides, this band is typically found at slightly lower frequencies compared to primary and secondary amides. libretexts.org

C-N Stretch: The stretching vibration of the C-N bond of the amide group usually appears in the region of 1300-1400 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the benzylic methylene and N-methyl groups are expected in the range of 2850-3000 cm⁻¹.

C-Cl Stretch: The stretching vibration of the C-Cl bond in the 4-chlorobenzoyl group will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene rings can provide information about the substitution pattern and are found in the fingerprint region.

Table 4: Representative IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| Amide C=O Stretch | ~1630 |

| Aromatic C-H Stretch | ~3030-3083 |

| C-N Stretch | ~1420 |

| C-Cl Stretch | ~849 |

Note: The data presented is a representative compilation from various sources. semanticscholar.org

X-ray Diffraction Analysis of this compound Crystal Structure

Determination of Crystal System and Space Group

Experimental determination of the crystal system and space group for this compound is not available in the reviewed scientific literature. However, analysis of analogous compounds provides insight into the likely crystallographic parameters. For instance, related secondary and tertiary benzamides often crystallize in monoclinic or orthorhombic systems.

The compound 4-chloro-N-methylbenzamide , which represents the core structure without the benzyl group, crystallizes in the monoclinic space group P21/c. nih.gov In this structure, there are two molecules in the asymmetric unit. nih.gov Another related compound, N-(4-methylbenzyl)benzamide , crystallizes in the orthorhombic system with the noncentrosymmetric space group Pna21. iucr.org These examples suggest that this compound would likely adopt a common, relatively low-symmetry space group.

Table 1: Crystallographic Data for Related Benzamide (B126) Compounds

| Compound Name | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-Chloro-N-methyl-benzamide | Monoclinic | P21/c | nih.gov |

| N-(4-methylbenzyl)benzamide | Orthorhombic | Pna21 | iucr.org |

| 4-Chloro-N-phenylbenzamide | Triclinic | P1 | researchgate.net |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Specific bond lengths and angles for this compound have not been experimentally determined. Nevertheless, the values can be reliably inferred from established data for similar molecules. The geometry of the amide linkage is of particular interest. Tertiary amides like the subject compound exhibit characteristic C=O and C-N bond lengths that indicate electron delocalization across the O=C-N fragment.

Table 2: Representative Bond Parameters in Benzamide Structures

| Parameter | Typical Value (Å or °) | Structural Context | Reference |

|---|---|---|---|

| C=O Bond Length | 1.242 (3) Å | Amide carbonyl | bgu.ac.il |

| C-N Bond Length | 1.333 (3) Å | Amide bond | bgu.ac.il |

| C-Cl Bond Length | ~1.74 Å | Aromatic C-Cl | |

| C(O)-N-C(H2) Angle | ~120° | Amide nitrogen geometry |

Investigation of Supramolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is dictated by a variety of non-covalent interactions. As a tertiary amide, it lacks an N-H bond, precluding the formation of the strong N-H···O hydrogen bonds that are often the primary structure-directing interactions in primary and secondary amides. nih.govresearchgate.net Consequently, weaker interactions are expected to govern the supramolecular assembly.

The crystal structure will likely be stabilized by a combination of weak C-H···O hydrogen bonds, where the amide oxygen acts as an acceptor and various C-H groups on the benzyl and chlorophenyl rings act as donors. Furthermore, π-π stacking interactions between the aromatic rings are highly probable, contributing significantly to the stability of the crystal lattice. The presence of the chlorine atom also introduces the possibility of C-Cl···π or other halogen-involved interactions, which can play a crucial role in directing the molecular packing. acs.org

Reactivity and Chemical Transformations of N Benzyl 4 Chloro N Methylbenzamide

Transition Metal-Catalyzed Functionalization at the Aryl Halide Position

The chloro-substituted phenyl ring of N-benzyl-4-chloro-N-methylbenzamide serves as a key handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. This functionalization is a powerful tool for building molecular complexity.

Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling Reactions

The iron-catalyzed Kumada cross-coupling reaction offers a sustainable and efficient method for the alkylation of this compound. acs.orgresearchgate.net This reaction demonstrates the utility of exploiting the stability of the benzamide (B126) bond to facilitate challenging C(sp²)–C(sp³) cross-couplings with alkyl Grignard reagents, which are often prone to side reactions like dimerization and β-hydride elimination. acs.orgresearchgate.net

A notable example is the reaction of this compound with hexylmagnesium chloride. acs.orglibretexts.org This transformation is carried out under mild conditions, employing a catalytic amount of iron(III) acetylacetonate (B107027) (Fe(acac)₃) and an additive such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) in a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.orglibretexts.org The reaction proceeds at 0 °C to afford N-benzyl-4-hexyl-N-methylbenzamide in high yield. acs.orglibretexts.org The stability of the amide group is crucial for the success of this coupling, which might otherwise be challenging with more reactive substrates. acs.org

The general procedure for this iron-catalyzed cross-coupling is as follows: to a solution of this compound, Fe(acac)₃, and DMI in 2-MeTHF, the Grignard reagent (e.g., C₆H₁₃MgCl) is added, and the mixture is stirred for an extended period at a controlled temperature. acs.orglibretexts.org The reaction's success with a variety of alkyl Grignard reagents highlights its versatility.

| Grignard Reagent | Catalyst | Additive | Solvent | Temperature | Reaction Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| C₆H₁₃MgCl | Fe(acac)₃ (0.1 mol%) | DMI (200 mol%) | 2-MeTHF | 0 °C | 18 h | N-benzyl-4-hexyl-N-methylbenzamide | 95% | acs.orglibretexts.org |

Exploration of Other Cross-Coupling Protocols for Benzamide Derivatives

While iron-catalyzed cross-coupling is well-documented for this compound, the broader class of benzamide derivatives is amenable to a variety of other transition metal-catalyzed cross-coupling reactions. These protocols offer alternative pathways to functionalize the aryl halide position.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds between aryl halides and boronic acids. For benzamides, this reaction can be used to synthesize biaryl ketones. acs.orgacs.org The reaction often requires activation of the typically inert amide N-C bond, for instance, through N,N-di-Boc-activation. acs.orgacs.org The use of robust catalysts, such as those based on N-heterocyclic carbene (NHC) ligands, allows the coupling of N-acetyl/benzyl (B1604629) substituted amides with aryl boronic acids to proceed in good to excellent yields. researchgate.net This suggests that this compound could potentially undergo Suzuki-Miyaura coupling at the aryl chloride position to introduce a new aryl substituent.

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes. This reaction has been successfully applied to benzamide derivatives. thieme-connect.comut.ac.ir For instance, nickel(II) complexes containing N-(4,5-dihydrooxazol-2-yl)benzamide have been developed as catalysts for the Heck reaction, coupling alkenes with aryl iodides or bromides. deepdyve.com This indicates the feasibility of using a Heck-type reaction to introduce an alkenyl group at the 4-position of the benzoyl moiety of this compound.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of arylamines and could theoretically be applied to this compound to introduce a new nitrogen-based substituent at the 4-position, leading to more complex aniline (B41778) derivatives. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.org

Selective Reductions of the Amide and Benzyl Moieties

The amide and benzyl groups in the derivatives of this compound can be selectively reduced to afford valuable synthetic intermediates like benzylic alcohols.

Chemoselective Amide Reduction Strategies

Following the iron-catalyzed cross-coupling, the resulting alkylated N-benzyl-N-methylbenzamide can undergo chemoselective reduction. A notable method involves the use of sodium dispersion in the presence of an alcohol donor, such as ethanol (B145695). acs.orgresearchgate.net This system demonstrates high chemoselectivity for the cleavage of the C-N bond of the carbinolamine intermediate, which is formed during the reduction of the amide. acs.org

For example, the reduction of N-benzyl-4-hexyl-N-methylbenzamide with sodium dispersion and ethanol yields (4-hexylphenyl)methanol. acs.orglibretexts.org This reduction proceeds with full selectivity, leaving other functional groups intact. acs.org The process is operationally simple and provides access to valuable benzylic alcohols, which are important building blocks in organic synthesis and medicinal chemistry. acs.orgresearchgate.net

| Substrate | Reducing Agent | Solvent/Additive | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-benzyl-4-hexyl-N-methylbenzamide | Na dispersion in oil | Ethanol | (4-hexylphenyl)methanol | 64% | acs.orglibretexts.org |

Reductive Deuteration for Isotopic Labeling

The chemoselective reduction methodology can be extended to the synthesis of isotopically labeled compounds. By replacing the proton source (ethanol) with a deuterated equivalent (EtOD-d₁), reductive deuteration can be achieved. deepdyve.com This provides a straightforward route to deuterium-labeled benzylic alcohols, which are valuable as pharmacokinetic probes in medicinal chemistry and as standards in mass spectrometry. acs.orgresearchgate.net

The reductive deuteration of N-benzyl-4-hexyl-N-methylbenzamide using sodium dispersion and EtOD-d₁ affords (4-hexylphenyl)methan-d₂-ol with high deuterium (B1214612) incorporation. deepdyve.com The yields obtained in reductive deuteration are comparable to those of the non-deuterated reduction, indicating the efficiency and practicality of this method for isotopic labeling. deepdyve.com

Derivatization Strategies via the N-Methyl and Benzyl Groups

The N-methyl and N-benzyl substituents on the amide nitrogen offer additional sites for chemical modification, allowing for further diversification of the molecular scaffold.

N-Demethylation: The N-methyl group of N-methyl amides can be removed through oxidative processes. One such method involves a copper-catalyzed radical N-demethylation using N-fluorobenzenesulfonimide (NFSI) as an oxidant. bohrium.com This reaction proceeds under mild conditions and has a broad substrate scope, converting the N-methyl amide to the corresponding secondary amide. bohrium.com The proposed mechanism involves the formation of an iminium ion intermediate, which is then hydrolyzed to the demethylated amide. bohrium.com

N-Debenzylation: The N-benzyl group is a common protecting group for amines and amides and can be cleaved through various methods. Oxidative debenzylation of N-benzyl amides can be achieved using an alkali metal bromide, such as KBr, in the presence of an oxidant like Oxone. acs.orgorganic-chemistry.org This reaction is thought to proceed via a bromo radical that abstracts a benzylic hydrogen atom. organic-chemistry.org Another approach is hydrogenolysis, which can be facilitated by a mixed catalyst system of palladium on carbon (Pd/C) and niobic acid on carbon (Nb₂O₅/C). acs.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been shown to chemoselectively cleave the N-benzyl group from tertiary amines in the presence of N-benzyl amides. researchgate.net These debenzylation strategies would convert this compound or its derivatives into the corresponding N-methylbenzamides.

N-Alkylation and N-Acylation Reactions

For this compound, the amide nitrogen atom is tertiary, meaning it is bonded to three carbon atoms (the carbonyl carbon, the methyl carbon, and the benzyl carbon). Consequently, it lacks a hydrogen atom and cannot undergo conventional N-alkylation or N-acylation reactions, which typically require a primary or secondary amide with an N-H bond for substitution. researchgate.netrsc.orgionike.com

While direct N-alkylation is not feasible, metabolic studies on similar, simpler structures like 4-chloro-N-methylbenzamide show that biological systems can perform oxidative metabolism at the N-methyl group. nih.gov This process leads to the formation of N-(hydroxymethyl) compounds, which can be considered a form of bio-oxidation rather than a synthetic N-alkylation. nih.gov

Nucleophilic Substitution Reactions Involving Benzamide Scaffolds

The benzamide scaffold of this compound, specifically the chloro-substituted aromatic ring, is susceptible to nucleophilic substitution reactions. A key example is the iron-catalyzed C(sp²)-C(sp³) cross-coupling reaction. mdpi.comsemanticscholar.org In this transformation, the chlorine atom at the C4 position is replaced by an alkyl group from a Grignard reagent. mdpi.comsemanticscholar.org

This reaction demonstrates the utility of the chloro-substituent as a leaving group in cross-coupling methodologies, enabling the formation of new carbon-carbon bonds on the benzamide ring. For instance, the reaction of this compound with hexylmagnesium chloride, catalyzed by iron(III) acetylacetonate, yields N-benzyl-4-hexyl-N-methylbenzamide in high yield. mdpi.comsemanticscholar.org

Oxidative and Reductive Manipulations of the Benzamide Moiety

The amide functional group within the molecule can undergo both oxidative and reductive transformations.

Reductive Manipulations: A significant reductive manipulation is the conversion of the amide carbonyl group to a methylene (B1212753) group (CH₂). This has been demonstrated in a sequential process following the nucleophilic substitution described previously. mdpi.comsemanticscholar.org The product of the cross-coupling, N-benzyl-4-hexyl-N-methylbenzamide, can be chemoselectively reduced to the corresponding (4-hexylphenyl)(phenyl)methanamine. More commonly, the entire amide can be reduced to a benzylic alcohol. For example, using sodium dispersion in ethanol, N-benzyl-4-hexyl-N-methylbenzamide is reduced to (4-hexylphenyl)methanol. mdpi.comsemanticscholar.org This reaction cleaves the C-N bond and reduces the carbonyl to a hydroxyl group.

Oxidative Manipulations: Metabolic studies on analogous compounds suggest that oxidative pathways can target the N-alkyl groups. nih.gov For instance, N-methylbenzamides can be converted to N-(hydroxymethyl)benzamides by liver enzymes. nih.gov By analogy, this compound could potentially be oxidized at the N-methyl or N-benzyl position to form N-(hydroxymethyl) or other oxidized species. nih.gov

Regioselective Reactions and Mechanism Studies

The iron-catalyzed cross-coupling of this compound is a notable example of a regioselective reaction. The substitution occurs exclusively at the C4 position of the benzoyl group, which is activated by the chloro substituent. mdpi.comsemanticscholar.org This selectivity is dictated by the position of the leaving group (the chlorine atom) on the aromatic ring.

Mechanistic studies of related iron-catalyzed cross-coupling reactions suggest a pathway involving the formation of a low-valent iron species that undergoes oxidative addition to the aryl-chlorine bond. Subsequent transmetalation with the Grignard reagent and reductive elimination yields the cross-coupled product and regenerates the active iron catalyst.

Similarly, the reduction of the amide moiety is also selective. Under conditions like sodium in ethanol, the reaction selectively cleaves the amide C-N bond and reduces the carbonyl group, leaving the aromatic rings intact. mdpi.comsemanticscholar.org

Theoretical and Computational Chemistry of N Benzyl 4 Chloro N Methylbenzamide

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure, spectroscopic properties, and conformational landscape of N-benzyl-4-chloro-N-methylbenzamide.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

DFT calculations provide a detailed picture of the electronic characteristics of this compound. The distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For benzamide (B126) derivatives, these calculations can predict sites susceptible to nucleophilic or electrophilic attack. The chloro- and benzyl- substituents on the benzamide core significantly influence the electronic distribution across the molecule.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Theoretical calculations using DFT can accurately predict various spectroscopic properties. worldscientific.com For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts for protons and carbons in this compound can be correlated with experimental data to confirm its structure. nih.gov Similarly, the vibrational frequencies from theoretical Infrared (IR) spectra can be matched with experimental IR absorption bands to identify functional groups and their vibrational modes. acs.org The carbonyl (C=O) stretch and N-H stretch are particularly characteristic. acs.org UV-Vis absorption spectra, predicted by calculating the electronic transitions between molecular orbitals, provide information about the wavelengths at which the molecule absorbs light.

Energetic and Geometric Analysis of Conformational Isomers

This compound can exist in different spatial arrangements or conformations due to the rotation around its single bonds. DFT calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) geometry. acs.org The analysis often focuses on the dihedral angles between the phenyl rings and the amide plane. acs.orgnih.gov Steric hindrance between the substituents can lead to non-planar conformations being more stable. acs.org For similar benzanilides, the dihedral angle between the two benzene (B151609) rings has been shown to be significant. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are employed to explore the potential interactions of this compound with biological macromolecules.

In Silico Investigation of this compound Interactions with Macromolecular Targets

In silico studies simulate the interaction of this compound with the binding sites of various proteins. ijper.org These studies are crucial in predicting whether the compound is likely to exhibit any biological activity. The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the amide group can act as a hydrogen bond donor and acceptor, while the benzene rings can participate in π-π stacking interactions. The chloro substituent can also influence binding through halogen bonding.

Prediction of Binding Modes and Affinities for Hypothetical Biological Receptors

Molecular docking algorithms predict the preferred orientation (binding mode) of this compound when it binds to a hypothetical receptor. mdpi.com Furthermore, these programs calculate a docking score, which is an estimation of the binding affinity. nih.gov A lower docking score generally indicates a more favorable binding interaction. nih.gov These predictions are instrumental in the early stages of drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. acs.org For instance, studies on similar benzamide derivatives have shown their potential to bind to the active sites of enzymes like protein kinases. nih.govacs.org

Reaction Mechanism Elucidation through Computational Transition State Analysis

The synthesis of amides, including this compound, typically involves the reaction of a carboxylic acid derivative with an amine. Understanding the precise mechanism of this transformation is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Computational transition state analysis, primarily using Density Functional Theory (DFT), has become a powerful method for mapping the potential energy surface of a reaction, identifying key intermediates, and characterizing the transition states that connect them.

Computational studies on related systems, such as the aminolysis of esters or the direct amidation of carboxylic acids catalyzed by metals, provide a framework for understanding the synthesis of this compound. For instance, in zirconium-catalyzed amidation, DFT calculations have shown that the rate-determining step is the cleavage of the C–O bond in a tetrahedral intermediate, with a calculated energy barrier of 10.9 kcal/mol. mdpi.com In other systems, the formation of the C-N bond can be the step with the highest energy barrier. mdpi.com

Transition state (TS) structures are saddle points on the potential energy surface, and their geometries and energies determine the reaction kinetics. For the reaction between a benzoyl chloride and an amine, computational analysis would typically model the approach of the amine nitrogen to the carbonyl carbon. The transition state would feature a partially formed N–C bond and a partially broken C–Cl bond, with the carbonyl oxygen atom developing a more negative charge. The stability of this transition state is influenced by steric and electronic factors of the substituents on both the benzoyl and amine moieties.

In more complex catalytic cycles, such as the nickel-catalyzed dehydrogenative coupling of aldehydes and amines to form amides, kinetic and computational studies help to propose a plausible mechanism. For example, a Ni(I)–Ni(III) pathway has been suggested, where the rate-determining step can be elucidated through isotope labeling experiments and analysis of the reaction orders of the components. mdpi.com Similarly, computational analysis of organocatalyzed reactions, like the Michael addition facilitated by a bifunctional thiourea, demonstrates how specific non-covalent interactions (e.g., hydrogen bonds) in the transition state stabilize it and control stereoselectivity. nih.gov The stabilization of developing negative charges on oxygen atoms is often a key factor in lowering the transition state energy. nih.gov

While a specific computational transition state analysis for the direct synthesis of this compound is not prominently available in the literature, the principles derived from analogous systems are directly applicable. A hypothetical transition state for its formation from 4-chlorobenzoyl chloride and N-methylbenzylamine would be analyzed to understand the influence of the chloro-substituent on the benzoyl ring and the benzyl (B1604629) and methyl groups on the nitrogen atom.

Table 1: Representative Calculated Energy Barriers for Amide Bond Formation Steps

| Reaction Type | Catalytic System/Method | Rate-Determining Step | Calculated Activation Energy (ΔG‡) |

| Zirconium-catalyzed amidation | ZrCp₂Me₂ | C-O bond cleavage in tetrahedral intermediate | 10.9 kcal/mol mdpi.com |

| Manganese-catalyzed aminolysis | Mn-based catalyst | C-N bond formation and amide dissociation | 30.2 kcal/mol mdpi.com |

| Thiourea-organocatalyzed addition | Bifunctional thiourea | C-C bond formation | ~17-20 kcal/mol (relative energies) nih.gov |

This table presents illustrative data from computational studies on related amide formation reactions to highlight the typical energy ranges and rate-determining steps identified through transition state analysis.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used extensively in medicinal chemistry and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov For benzamide derivatives, which constitute a large and important class of biologically active molecules, QSAR studies have been instrumental in identifying the key structural features required for their therapeutic effects and in guiding the design of new, more potent analogues.

These studies involve developing mathematical models that relate physicochemical descriptors of the molecules (e.g., lipophilicity, electronic properties, steric parameters) to a measured biological response (e.g., IC₅₀, Kᵢ).

Several QSAR studies have been performed on various classes of benzamide analogues, revealing crucial insights into their mechanisms of action.

As Anti-Leukotriene Agents: A QSAR study on benzamide derivatives for anti-leukotriene activity found that the conformations of the benzamide moiety, along with other parts of the molecule, were critical for potent antagonist activity. nih.gov The study highlighted that the ability of flexible chains in the antagonists to adopt specific lengths corresponding to the natural ligand (leukotriene) was a key determinant of their potency. nih.gov

As mGluR5 Modulators: For a series of aryl benzamide derivatives acting as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), 3D-QSAR analyses were conducted. bohrium.com The resulting Comparative Molecular Similarity Indices Analysis (CoMSIA) model showed good predictive power (Q² = 0.70, R²pre = 0.87) and, combined with molecular docking, revealed that the molecules bind in "linear" and "arc" configurations stabilized by hydrogen bonds and π–π stacking interactions within the receptor's binding site. bohrium.com

As HIV Protease Inhibitors: A QSAR analysis was conducted on a series of N,N'-disubstituted cyclic urea (B33335) 3-benzamides that showed potent inhibition of HIV protease. acs.org This study aimed to understand the structural requirements for achieving high inhibitory constants (Kᵢ < 0.050 nM) and antiviral activity. acs.org

As Serotonin (B10506) Reuptake Inhibitors: A 2D-QSAR study on N-[(3S)-Pyrrolidin-3-yl]benzamide derivatives identified specific physicochemical parameters correlated with their biological activity (pKi). wisdomlib.org The study concluded that less bulky and less electronegative substituent groups were favorable for activity, specifically noting the advantages of including 2-Me and 3-Cl substituents at certain positions. wisdomlib.org

As Antiulcer Agents: In a QSAR study of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamide derivatives as H+/K+-ATPase inhibitors, a model was generated with strong statistical quality (r²=0.84, r²pred=0.88). igi-global.com The theoretical analysis indicated that increased lipophilicity (Log D) and specific shadow parameters, along with a reduction in another steric parameter, led to greater enzyme inhibition. igi-global.com

As Tyrosinase Inhibitors: N-Benzylbenzamide derivatives have been identified as a class of potent tyrosinase inhibitors. researchgate.net QSAR studies on these compounds help to elucidate the structure-activity relationships, guiding the synthesis of derivatives with improved inhibitory activity against the enzyme responsible for melanin (B1238610) production. researchgate.net

These examples demonstrate the power of QSAR in rational drug design. By quantifying the effects of different structural modifications, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the discovery of new therapeutic agents. For a molecule like this compound, QSAR models developed for related analogues could predict its potential biological activities and guide its modification to enhance specific properties.

Table 2: Summary of Selected QSAR Studies on Benzamide Analogues

| Benzamide Analogue Class | Biological Activity / Target | QSAR Model Type | Key Findings and Important Descriptors |

| Benzamide Derivatives | Anti-leukotriene nih.gov | 3D-QSAR / Conformational Analysis | Conformation of the benzamide moiety and flexibility of alkyl chains are crucial for activity. |

| Aryl Benzamide Series | mGluR5 Negative Allosteric Modulators bohrium.com | 3D-QSAR (CoMSIA) | Steric, electrostatic, and hydrophobic fields are significant. "Linear" and "arc" conformations stabilized by H-bonds are preferred. |

| N-[(3S)-Pyrrolidin-3-yl]benzamide Derivatives | Serotonin Reuptake Inhibitors wisdomlib.org | 2D-QSAR | Less bulky and less electronegative substituents are favored. Specific substitutions (2-Me, 3-Cl) enhance activity. |

| Substituted Phenyl Benzamides | Antiulcer (H+/K+-ATPase Inhibitors) igi-global.com | 2D-QSAR (MLR) | Increased lipophilicity (Log D) and specific steric parameters (Shadow_XZ, SC_2) enhance inhibitory action. |

| N-Benzylbenzamide Derivatives | Tyrosinase Inhibitors researchgate.net | QSAR | Hydroxyl substitutions on the benzyl ring are critical for potent inhibition. |

Biological Activity Research Involving N Benzyl 4 Chloro N Methylbenzamide Scaffolds in Vitro Focus

In Vitro Antimicrobial Evaluation of N-benzyl-4-chloro-N-methylbenzamide Derivatives

The benzamide (B126) scaffold, particularly with halogen substitutions, has been a focal point for the development of new antimicrobial agents. The presence of a chloro group, as seen in the parent compound, is often associated with enhanced biological activity.

Antibacterial Activity Against Relevant Pathogens (e.g., Gram-Positive, Gram-Negative)

Derivatives of N-benzylbenzamide have demonstrated notable in vitro antibacterial activity. Studies have shown that the introduction of different substituents on the benzyl (B1604629) and benzoyl rings can significantly influence their potency against both Gram-positive and Gram-negative bacteria.

For instance, a series of N-benzylsalicylthioamides, which share a similar structural framework, exhibited moderate to high activity against Gram-positive bacteria. nih.gov The antibacterial efficacy of these compounds was found to increase with higher lipophilicity and the presence of halogens. nih.gov In another study, newly synthesized benzamide derivatives were tested against various bacterial strains, with some compounds showing significant zones of inhibition against E. coli and B. subtilis. nanobioletters.com Specifically, one compound displayed excellent activity against both strains, with Minimum Inhibitory Concentration (MIC) values of 3.12 µg/mL for E. coli and 6.25 µg/mL for B. subtilis. nanobioletters.com

The antimicrobial activity of N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives has also been investigated, showing efficacy against Gram-positive bacteria such as S. aureus, S. epidermidis, E. hirae, E. faecalis, and B. subtilis. mdpi.com Furthermore, certain N-(benzyl carbamoyl) or carbamothioyl)-2-hydroxy substituted benzamides have been synthesized and tested, with some showing activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, a 4-(benzylamino)-2-hydroxybenzoic acid derivative was active against a broad range of bacteria, including M. chlorophenolicum. nih.gov

A series of (E)-4-chloro-N-(4-(3-(4-((substituted)sulfonyl) piperazin-1-yl)-3-oxoprop-1-en-yl) phenyl)-2-methyl benzamide derivatives also exhibited a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria. degres.eu Two compounds in this series, 9a and 9e, showed particularly significant antimicrobial activities. degres.eu

Interactive Table: Antibacterial Activity of Benzamide Derivatives

| Compound Type | Bacterial Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| N-benzylsalicylthioamides | Gram-positive bacteria | Moderate to high activity | nih.gov |

| Benzamide derivatives | E. coli | MIC: 3.12 µg/mL | nanobioletters.com |

| Benzamide derivatives | B. subtilis | MIC: 6.25 µg/mL | nanobioletters.com |

| N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives | S. aureus, S. epidermidis, E. hirae, E. faecalis, B. subtilis | Active | mdpi.comresearchgate.net |

| 4-(benzylamino)-2-hydroxybenzoic acid derivative | Gram-positive & Gram-negative bacteria, M. chlorophenolicum | Broad-range activity | nih.gov |

Antifungal and Anti-biofilm Efficacy

The antifungal potential of benzamide derivatives has also been a subject of investigation. Research has shown that N-(4-halobenzyl)amides, which are structurally related to this compound, exhibit activity against various Candida species. nih.govresearchgate.net One particular amide derivative demonstrated stronger antifungal activity against C. krusei than the standard drug fluconazole. nih.gov This compound was also effective against several fluconazole-resistant clinical strains of Candida. nih.govresearchgate.net

The structural features of these compounds, such as the presence of halogens, are believed to contribute to their antifungal properties. nih.gov Additionally, some benzamide derivatives have shown the ability to inhibit biofilm formation, a critical factor in the development of drug-resistant infections. farmaciajournal.com For instance, certain N-(1-adamantylcarbamothioyl)benzamides were found to be more active against Escherichia coli and Pseudomonas aeruginosa biofilms. farmaciajournal.com

Antitubercular Activity of Related Benzamides

Benzamide and its derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. nih.govresearchgate.netresearchgate.net Although direct studies on this compound's antitubercular activity are not widely available, research on related benzamide structures provides valuable insights.

For example, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, which contain a benzamide moiety, were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds showed promising antitubercular activity. nih.gov Similarly, novel trihydroxy benzamido azetidin-2-one (B1220530) derivatives have been synthesized and screened for their antitubercular potential, with some compounds exhibiting MIC values comparable to the standard drug isoniazid. researchgate.net Another study focused on N-Pyrazolyl Benzamide derivatives, which also demonstrated antitubercular activities. researchgate.net

In Vitro Anticancer Screening of Benzamide Analogues

The versatility of the benzamide scaffold extends to anticancer research, where derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7)

Numerous studies have investigated the in vitro anticancer activity of benzamide analogues against human cancer cell lines, including the breast cancer cell line MCF-7. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives containing a benzamide structure were evaluated, and compounds with 3-chloro and 4-chloro substituents showed better cytotoxic activity against MCF-7 cells than other derivatives. nih.gov

In another study, quinazoline-2,4,6-triamine derivatives were synthesized and tested against MCF-7, HT-29 (colon cancer), and A549 (lung cancer) cell lines. semanticscholar.org One compound, 10e, showed cytotoxic effects on all three cell lines, with an IC50 of 63.5 ± 1.39 µM for MCF-7 cells. semanticscholar.org Furthermore, research on 2-arylquinazoline benzamide derivatives revealed potent antimycobacterial activity, and some of these compounds were also evaluated for their anticancer potential. arabjchem.org

The substitution pattern on the benzamide scaffold plays a crucial role in determining the anticancer potency. Studies on JCC76 analogs, which are nimesulide (B1678887) derivatives with a benzamide moiety, have shown that the para position of the benzamide is critical for anticancer activity, with strong electron-donating groups at this position significantly increasing the activity. nih.gov

Interactive Table: Cytotoxicity of Benzamide Analogues Against MCF-7 Cells

| Compound Series | Key Findings | IC50 Value (MCF-7) | Reference(s) |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives with 4-chloro substituent | Better cytotoxic activity than other derivatives | Not specified | nih.gov |

| Quinazoline-2,4,6-triamine derivative (10e) | Cytotoxic effects | 63.5 ± 1.39 µM | semanticscholar.org |

| JCC76 analogs (Nimesulide derivatives) | para-substitution on benzamide is critical for activity | Not specified | nih.gov |

| 2-substituted 4-anilinoquinazolines-pyrrole hybrids | High effect against MCF-7 | Not specified | researchgate.net |

Mechanistic Investigations of Cell Growth Inhibition

The mechanisms by which benzamide analogues inhibit cell growth are diverse and depend on their specific structures. Some derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. For example, certain 1,3,4-thiadiazole derivatives were shown to activate caspases 3, 8, and 9, key enzymes in the apoptotic pathway. nih.gov

Other benzamide-containing compounds have been designed as inhibitors of specific cellular targets. For instance, some derivatives have been developed as inhibitors of histone deacetylase (HDAC), an enzyme often dysregulated in cancer. nih.gov A series of imidazo[1,2-a]pyridine (B132010) derivatives bearing a benzamide moiety were identified as potent c-Met inhibitors, a receptor tyrosine kinase involved in cell proliferation and survival. nih.gov One compound, 22e, with a 3-fluoro-4-N-methylbenzamide group, showed a good IC50 value of 45.0 nM against the EBC-1 cell line and induced G1/S phase arrest. nih.gov

Furthermore, some benzamide derivatives have been investigated as dual inhibitors, targeting multiple pathways involved in cancer progression. nih.gov For example, a novel dual inhibitor targeting both CDC25 and HDAC was developed, with a benzamide derivative showing potent cytotoxicity against triple-negative breast cancer cell lines. nih.gov

Enzyme and Receptor Modulatory Activities

The N-benzylbenzamide core structure has proven to be a versatile template for designing modulators of various biological targets, including enzymes and G-protein coupled receptors (GPCRs). The following sections detail the in vitro research findings in these areas.

Kinase Inhibition Potential

The N-benzylbenzamide scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy.

A series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors. nih.gov One of the most potent compounds, 20b , demonstrated significant antiproliferative activities with IC₅₀ values between 12 and 27 nM against several cancer cell lines. Mechanistic studies confirmed that this compound binds to the colchicine (B1669291) binding site of tubulin, leading to potent anti-vascular activity. nih.gov

Furthermore, researchers have explored N-benzylbenzamide derivatives as allosteric inhibitors of Aurora kinase A (AurkA), a key regulator of mitosis and an attractive cancer target. nih.gov A novel allosteric inhibitor, 6h , featuring an N-benzylbenzamide backbone, was found to suppress both the catalytic and non-catalytic functions of AurkA, with an IC₅₀ value of 6.50 µM. nih.gov

In the realm of receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells, N-(benzimidazole-2-yl-methyl) benzamide derivatives have been evaluated for their cytotoxic effects. hsmc.gr While most of the synthesized compounds showed activity against the T47D breast cancer cell line, one compound, 4f , was also active against the A549 lung cancer cell line and was identified as a good candidate for further investigation as a tyrosine kinase inhibitor. hsmc.gr

Notably, a study on imidazo[1,2-a]pyridine derivatives identified compounds bearing a 4-chloro-3-N-methylbenzamide group as potent c-Met inhibitors. nih.gov This is particularly relevant as the substitution pattern is very similar to the subject compound. One derivative, 22e (3-fluoro-4-N-methylbenzamide), showed a c-Met enzymatic IC₅₀ of 3.9 nM and an EBC-1 cell proliferation IC₅₀ of 45.0 nM, indicating that substitutions at the 3 and 4 positions of the benzamide ring are important for c-Met inhibition. nih.gov In contrast, the derivative with a 4-chloro-3-N-methylbenzamide moiety (22c ) was less potent. nih.gov

Table 1: In Vitro Kinase Inhibitory Activity of N-Benzylbenzamide Scaffolds

| Compound | Target Kinase | Activity Type | IC₅₀ (nM) | Cell Line(s) | Reference |

|---|---|---|---|---|---|

| 20b | Tubulin | Antiproliferative | 12 - 27 | Various cancer cells | nih.gov |

| 6h | Aurora kinase A | Allosteric Inhibition | 6500 | - | nih.gov |

| 22e | c-Met | Enzymatic Inhibition | 3.9 | - | nih.gov |

| 22e | c-Met | Antiproliferative | 45.0 | EBC-1 | nih.gov |

Modulation of G-Protein Coupled Receptors (GPCRs)

The N-benzylbenzamide scaffold has also been investigated for its ability to modulate GPCRs, a large family of receptors involved in a vast array of physiological processes. nih.govnih.gov

While direct modulation of GPCRs by the specific this compound compound is not documented, related structures have shown activity. For instance, a study on dual-target ligands identified N-benzylbenzamide derivatives as modulators of the peroxisome proliferator-activated receptor type γ (PPARγ), a nuclear receptor, and the soluble epoxide hydrolase (sEH). researchgate.netacs.org The lead compound, 14c , exhibited sub-micromolar potency for both targets (sEH IC₅₀ = 0.3 µM / PPARγ EC₅₀ = 0.3 µM). researchgate.netacs.org This demonstrates the scaffold's ability to interact with complex binding sites.

A complex derivative, 3,4-dichloro-N-((5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)piperazin-1-yl)pyridin-3-yl)methyl)benzamide , has been highlighted for its potential to interact with various enzymes and receptors due to its intricate structure. ontosight.ai

Serotonin (B10506) Receptor (5-HT₂) Agonism and Related Structure-Activity Relationships

There is no direct in vitro evidence to suggest that this compound is an agonist of serotonin 5-HT₂ receptors. However, extensive research on structurally related compounds, particularly N-benzylphenethylamines and N-benzyltryptamines, provides valuable insights into the structure-activity relationships (SAR) governing 5-HT₂ receptor activity. wikipedia.orgljmu.ac.uk

Studies have consistently shown that the N-benzyl group can significantly enhance the affinity and potency of ligands for 5-HT₂ receptors. nih.govnih.gov The substitution pattern on this benzyl ring is a critical determinant of activity. Research on N-benzylated-5-methoxytryptamine analogues revealed that substitution at the para position of the benzyl group generally leads to reduced affinity for 5-HT₂ receptors, whereas ortho or meta substitutions tend to enhance it. nih.govnih.gov For example, the N-2-methoxybenzyl substituent was found to be optimal for the activation of the 5-HT₂A receptor. nih.gov

Conversely, one study reported that a novel N-benzylbenzamide derivative, HT-90B , acted as a 5-HT₁A receptor agonist and a 5-HT₂ receptor antagonist, with a Kᵢ of 9.2 nM for the 5-HT₂ receptor. researchgate.net This finding suggests that the benzamide core, in contrast to a phenethylamine (B48288) or tryptamine (B22526) backbone, may alter the functional outcome at 5-HT₂ receptors from agonism to antagonism.

Table 2: In Vitro Activity of Related Compounds at Serotonin Receptors

| Compound | Receptor | Activity Type | Kᵢ (nM) | EC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| N-benzyltryptamine | 5-HT₂A | Agonist | 245 | 162 | wikipedia.org |

| N-benzyltryptamine | 5-HT₂C | Agonist | 186 | 50 | wikipedia.org |

| HT-90B | 5-HT₂ | Antagonist | 9.2 | - | researchgate.net |

Exploration of Other In Vitro Pharmacological Profiles

The versatility of the N-benzylbenzamide scaffold extends beyond kinase and GPCR modulation, with in vitro studies revealing a range of other pharmacological activities.

A series of N-benzyl benzamide derivatives were identified as highly potent and selective inhibitors of butyrylcholinesterase (BChE), an important target in the treatment of advanced Alzheimer's disease. nih.gov Several compounds in this series demonstrated inhibitory activity with IC₅₀ values ranging from picomolar to nanomolar. nih.gov

The antiparasitic potential of benzamide derivatives has also been explored. N-benzoyl-2-hydroxybenzamides were evaluated for their in vitro activity against several pathogenic protozoa, including Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. nih.gov

Furthermore, various benzamide derivatives have been screened for antimicrobial and anti-biofilm properties. farmaciajournal.com For example, a series of (E)-4-chloro-N-(4-(3-(4-((substituted)sulfonyl) piperazin-1-yl)-3-oxoprop-1-en-yl) phenyl)-2-methyl benzamide derivatives exhibited moderate to good antimicrobial activities against tested microorganisms. degres.eu

Other reported in vitro activities for N-benzylbenzamide derivatives include tyrosinase inhibition, which is relevant for developing depigmentation agents. researchgate.net

Table 3: Other In Vitro Pharmacological Activities of Benzamide Scaffolds

| Compound Class | Biological Target/Activity | Key Findings | Reference(s) |

|---|---|---|---|

| N-Benzyl benzamides | Butyrylcholinesterase (BChE) Inhibition | Picomolar to nanomolar IC₅₀ values. | nih.gov |

| N-Benzoyl-2-hydroxybenzamides | Anti-protozoal | Active against P. falciparum, Trypanosomes, and Leishmania. | nih.gov |

| Substituted Benzamides | Antimicrobial/Anti-biofilm | Moderate to good activity against various microorganisms. | farmaciajournal.comdegres.eu |

Emerging Research Directions and Potential Applications

N-benzyl-4-chloro-N-methylbenzamide as a Precursor for Novel Chemical Entities

The chemical architecture of this compound, featuring a reactive chloro-substituent and a tertiary amide, makes it an excellent starting material for the synthesis of more complex molecules. Researchers have successfully utilized this compound as a precursor in sophisticated chemical transformations.

A notable example is the iron-catalyzed C(sp²)–C(sp³) cross-coupling reaction. In a study, this compound was reacted with a Grignard reagent (hexylmagnesium chloride) in the presence of an iron catalyst, Fe(acac)₃, and an additive, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). mdpi.comsemanticscholar.org This reaction efficiently replaced the chlorine atom on the benzoyl ring with a hexyl group, yielding the novel compound N-benzyl-4-hexyl-N-methylbenzamide in high yield. mdpi.comsemanticscholar.orgnsf.gov This transformation demonstrates the utility of the parent compound in generating new chemical entities with altered lipophilicity and structural complexity, which could be valuable for structure-activity relationship studies in drug discovery. mdpi.com

Table 1: Iron-Catalyzed Cross-Coupling of this compound

| Reactant | Reagent | Catalyst/Additive | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | n-Hexylmagnesium chloride | Fe(acac)₃ / DMI | N-benzyl-4-hexyl-N-methylbenzamide | 95% | mdpi.comsemanticscholar.org |

This type of selective functionalization highlights the potential of this compound as a building block for creating libraries of diverse compounds for screening in various biological assays. nih.gov

Utility as a Research Probe in Chemical Biology and Biochemical Assays

While direct applications of this compound as a research probe are still emerging, the broader class of benzamides is widely recognized for its utility in chemical biology. ontosight.ai Benzamide (B126) derivatives are often employed as scaffolds for developing chemical probes to investigate biological pathways and enzyme functions. nih.gov

The structural features of this compound, such as its specific substitution pattern, provide a framework that can be modified to incorporate reporter tags or photoaffinity labels. Its potential to interact with biological macromolecules, a characteristic of many benzamides, makes it an interesting candidate for development into a research tool. smolecule.com For instance, benzamide-based molecules have been investigated for their interactions with enzymes and receptors in various biochemical assays. ontosight.ai The synthesis of derivatives from this precursor could lead to probes for studying protein-ligand interactions or for identifying novel therapeutic targets. evitachem.com

Development of Novel Methodologies for Benzamide Functionalization

The benzamide scaffold is a focal point for the development of new synthetic methods, particularly those involving C-H bond functionalization. researchgate.net Research in this area aims to provide more efficient and selective ways to modify complex molecules. Methodologies developed for general benzamides are often applicable to this compound, paving the way for its derivatization in novel ways.

Recent advancements include:

Rhodium(III)-catalyzed C-H Functionalization : This method allows for the chemoselective double C-H functionalization of common benzamides with substrates like methyleneoxetanones, leading to either chain alkylated benzamides or seven-membered ring structures depending on the solvent used. rsc.org

Palladium-catalyzed Cyclization : Efficient methods for creating functionalized indoles have been developed via the Pd(II)-catalyzed C-H functionalization of N-(2-allylphenyl)benzamides. nih.govmdpi.com This highlights how directing groups on the benzamide can steer reactions to specific positions.

Iron-catalyzed Cross-Coupling : As previously mentioned, the use of iron catalysts for cross-coupling reactions of chlorobenzamides represents a more sustainable and economical approach compared to methods using precious metals like palladium. mdpi.comsemanticscholar.org

These evolving synthetic strategies expand the toolkit available to chemists for modifying this compound, enabling the creation of derivatives with precisely controlled architectures.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating the understanding of benzamide derivatives. acs.org Theoretical calculations can predict molecular conformations, reaction barriers, and spectroscopic properties, which can then be validated and refined through laboratory experiments. acs.org

Future Prospects in Synthetic Methodologies and Catalysis for Benzamide Scaffolds

The benzamide scaffold remains a "privileged" structure in drug discovery, and innovation in its synthesis and functionalization continues to be a high-priority research area. mdpi.comnih.gov Future prospects for this compound and related compounds are closely tied to advances in synthetic methodologies and catalysis.

Key future directions include:

Development of more efficient and sustainable catalysts : There is a continued push to replace precious metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic alternatives like iron, copper, and nickel for C-H functionalization and cross-coupling reactions. mdpi.combeilstein-journals.org

Site-selective functionalization : Gaining precise control over which C-H bond in the molecule reacts is a major goal. researchgate.net The development of new directing groups and catalytic systems will enable the synthesis of specific isomers of functionalized benzamides that are currently difficult to access.

Photocatalysis and Electrochemistry : These methods offer green and powerful alternatives to traditional thermal reactions for generating reactive intermediates and forging new bonds, opening up new reaction pathways for benzamide functionalization. rsc.org

The continuous evolution of these synthetic tools will undoubtedly expand the accessible chemical space around the this compound scaffold, facilitating the discovery of new molecules with unique properties and applications in science and medicine. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-4-chloro-N-methylbenzamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via amidation reactions using benzylamine derivatives and 4-chlorobenzoyl chloride. Key steps include activating the carbonyl group (e.g., via pivaloyl chloride or trichloroisocyanuric acid) and optimizing reaction time, temperature, and solvent polarity (e.g., acetonitrile or THF). Monitoring with TLC (Rf ~0.5 in ethyl acetate/hexane) and purification via column chromatography (silica gel, gradient elution) are critical . Hazard analysis for reagents like O-benzyl hydroxylamine HCl and acyl chlorides must precede synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identify methyl (δ ~2.8–3.2 ppm) and benzyl groups (δ ~4.5–4.8 ppm for CH₂). Aromatic protons (δ ~7.2–7.8 ppm) confirm substitution patterns .

- FT-IR : Amide C=O stretch (~1650–1680 cm⁻¹) and C-Cl stretch (~550–600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z ~288 (C₁₅H₁₅ClN₂O). Fragmentation patterns clarify substituent positions .

Q. How can purity and stability of the compound be assessed during storage?

- Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity (>95%). Stability studies under varying temperatures (4°C, 25°C) and humidity (desiccator vs. ambient) assess degradation. LC-MS detects hydrolytic byproducts (e.g., free benzylamine) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Answer :

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR/IR data. Discrepancies in aromatic proton shifts may arise from solvent effects (e.g., chloroform-d vs. DMSO-d₆) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns. SHELXL refinement (using SHELX software) provides precise bond lengths/angles (e.g., C-Cl: ~1.74 Å; C=O: ~1.23 Å) .

Q. What strategies are effective for analyzing regioselectivity in electrophilic substitution reactions of the benzamide core?

- Answer :